molecular formula C12H12ClN3O2 B13919037 Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate

Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate

Cat. No.: B13919037
M. Wt: 265.69 g/mol
InChI Key: LFBXLVXYXXHWHQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an amino group, a chlorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Nitro derivatives of the imidazole compound.

    Reduction: Phenyl derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Ethyl 4-methyl-5-imidazolecarboxylate: Similar structure but lacks the amino and chlorophenyl groups.

    Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates: Similar compounds with different aryl substitutions.

Uniqueness: Ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate is unique due to the presence of both the amino group and the chlorophenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

ethyl 5-amino-3-(4-chlorophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-11(14)15-7-16(10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3

InChI Key

LFBXLVXYXXHWHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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